

# No Publicly Available Data on the Mechanism of Action of AVX 13616

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

Despite a comprehensive search for preliminary studies, there is currently no publicly available scientific literature, clinical trial data, or whitepapers detailing the mechanism of action for a compound designated as **AVX 13616**.

Efforts to retrieve information on "**AVX 13616** mechanism of action," "**AVX-13616** preclinical studies," "**AVX 13616** signaling pathway," and "**AVX 13616** clinical trial data" did not yield any specific results for this compound. The search did, however, identify several other investigational agents with the "AVX" prefix, which are distinct from **AVX 13616**. These include:

- AVX/COVID-12 Vaccine: A recombinant Newcastle disease virus (rNDV) vector-based vaccine candidate for COVID-19. Clinical trials have been conducted to evaluate its immunogenicity and safety as a booster shot.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- AVX-001: A topical gel under investigation for the field-directed treatment of actinic keratosis.[\[4\]](#)
- AVX901 (HER2 VRP): An investigational cancer vaccine based on a Venezuelan equine encephalitis virus replicon particle that expresses the HER2 protein. It is designed to stimulate an immune response against HER2-positive cancers.[\[5\]](#)

The lack of public information on **AVX 13616** suggests that it may be an internal designation for a very early-stage compound that has not yet reached a stage of development where data is published or publicly disclosed. It is also possible that the designation is incorrect or has been discontinued.

Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to **AVX 13616**. Researchers, scientists, and drug development professionals seeking information on this specific compound will need to monitor for future publications or disclosures from the sponsoring organization.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase II/III Study of the AVX/COVID-12 Vaccine Against COVID-19 Applied as a Booster. | Clinical Research Trial Listing [centerwatch.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data on the Mechanism of Action of AVX 13616]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605707#avx-13616-mechanism-of-action-preliminary-studies>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)